An In-depth Technical Guide to (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane (Boisiris™)
An In-depth Technical Guide to (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane (Boisiris™)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, commonly known by its trade name Boisiris™, is a synthetic fragrance ingredient valued for its complex woody and orris-like aroma.[1][2] Developed and manufactured by Givaudan, this bicyclic ether has become a significant component in fine perfumery, contributing to the heart and base notes of many fragrance compositions.[2][3] Its unique scent profile, characterized by ambery and tobacco undertones, adds elegance and volume, blending well with citrus and other woody notes.[2][4] This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthesis pathway, toxicological data, and relevant experimental protocols for the analysis of Boisiris™.
Chemical and Physical Properties
Boisiris™ is a colorless to pale yellow liquid with a molecular formula of C₁₅H₂₆O.[1][5] It is a racemic mixture of enantiomers.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane | [1] |
| Common Name | Boisiris™ | [2] |
| CAS Number | 68845-00-1 | [6] |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [5] |
| Odor Profile | Woody, orris, ambery, tobacco | [2][4] |
| Boiling Point | ~290–295 °C | |
| Flash Point | 100 °C (212 °F) (Closed Cup) | [4] |
| Vapor Pressure | 3.23 hPa at 25°C | [1] |
| Solubility | Insoluble in water | |
| log Pow | >6.0 | [7] |
Synthesis Pathway
While the precise industrial synthesis of Boisiris™ is proprietary, a plausible synthetic route can be inferred from patents and general organic chemistry principles for the formation of bicyclic ethers. The synthesis likely involves the construction of the bicyclo[3.3.1]nonane skeleton followed by the introduction of the ethoxy and methyl groups.
A general approach could involve:
-
Formation of the Bicyclic Core: This could be achieved through a Robinson annulation or a similar cyclization reaction to form the bicyclo[3.3.1]nonane ring system.
-
Introduction of the Methylene (B1212753) Group: A Wittig reaction or a similar olefination protocol on a ketone precursor would install the exocyclic methylene group.
-
Formation of the Ether Linkage: The ethoxy group could be introduced via an acid-catalyzed addition of ethanol (B145695) to a double bond or through a nucleophilic substitution reaction.
The stereochemistry of the final product would be controlled by the choice of starting materials and reaction conditions.
Biological Properties and Toxicology
As a fragrance ingredient, the primary biological interaction of Boisiris™ is with olfactory receptors. However, toxicological data is crucial for its safe use in consumer products.
Olfactory Signaling Pathway
The perception of odorants like Boisiris™ is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium. The binding of an odorant molecule to its specific OR triggers a signaling cascade, leading to the depolarization of the olfactory sensory neuron and the transmission of a signal to the brain.
Toxicological Profile
Safety data for Boisiris™ has been established through various toxicological studies.
| Endpoint | Result | Guideline/Method | Reference |
| Acute Oral Toxicity (Rat) | LD50 > 5000 mg/kg bodyweight | OECD Guideline 401 | [6] |
| Acute Dermal Toxicity (Rabbit) | LD50 > 2000 mg/kg | - | [6] |
| Skin Irritation | Not classified as a skin irritant. May cause an allergic skin reaction. | - | |
| Eye Irritation | Causes serious eye irritation. | - | |
| Skin Sensitization | May cause an allergic skin reaction. | Direct Peptide Reactivity Assay (DPRA) mentioned in RIFM assessment. | |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | - | [5][6] |
The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment that includes Boisiris™, which mentions the use of the Direct Peptide Reactivity Assay (DPRA) to evaluate skin sensitization potential. This in vitro method assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the first step of the skin sensitization adverse outcome pathway.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is a standard method for the analysis of volatile fragrance compounds like Boisiris™.
Objective: To determine the purity of a Boisiris™ sample and confirm its identity.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the Boisiris™ sample in a suitable solvent (e.g., ethanol or hexane) at a concentration of approximately 1 mg/mL.
-
GC-MS Instrument Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to Boisiris™ based on its retention time.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum (e.g., from a spectral library like NIST).
-
Determine the purity by calculating the peak area percentage of the Boisiris™ peak relative to the total peak area.
-
Applications
The primary application of Boisiris™ is in the fragrance industry.[1] It is used as a heart or base note in a wide variety of products, including:
-
Fine fragrances and perfumes[2]
-
Cosmetics and personal care products[1]
-
Soaps and detergents[5]
-
Air fresheners
Its stability in various product bases makes it a versatile ingredient for imparting a sophisticated woody character.[5]
Conclusion
(1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane (Boisiris™) is a key synthetic aroma chemical with a unique and desirable fragrance profile. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthesis route, its toxicological profile, and standard analytical methodologies. For researchers and professionals in fragrance and drug development, a thorough understanding of these characteristics is essential for its effective and safe application. Further research into the specific interactions of Boisiris™ with olfactory receptors could provide deeper insights into the structure-activity relationships of woody odorants.
References
- 1. Buy Boisiris [smolecule.com]
- 2. Boisiris (Giv) - Hekserij [eng.hekserij.nl]
- 3. hekserij.nl [hekserij.nl]
- 4. Boisiris™ | Givaudan [givaudan.com]
- 5. afi-usa.com [afi-usa.com]
- 6. Bicyclo[3.3.1]nonane, 2-ethoxy-2,6,6-trimethyl-9-methylene- | C15H26O | CID 111376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
